

# AZD8186 Efficacy Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B12828937     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K $\beta$ ) and delta (PI3K $\delta$ ), across various cancer models. The data presented herein is collated from preclinical and clinical studies to offer an objective comparison of its performance as a monotherapy and in combination with other anti-cancer agents.

## **Mechanism of Action and Therapeutic Rationale**

AZD8186 selectively targets the p110β and p110δ isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, contributing to increased tumor cell growth, survival, and resistance to therapy.[2] Notably, tumors with a loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog) exhibit a dependency on the PI3Kβ isoform for survival, making AZD8186 a targeted therapeutic strategy for PTEN-deficient cancers.[3][4][5][6] Preclinical studies have demonstrated that AZD8186 shows significant single-agent activity in cell lines and tumor models with PTEN loss.

## Data Presentation: In Vitro and In Vivo Efficacy of AZD8186



The following tables summarize the quantitative data on the efficacy of AZD8186 from various preclinical studies, highlighting its activity as a single agent and in combination across different cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of AZD8186 in Cancer Cell

Linoc

| Lines                  |                                         |                                    |                                           |               |                                          |               |
|------------------------|-----------------------------------------|------------------------------------|-------------------------------------------|---------------|------------------------------------------|---------------|
| Cell Line              | Cancer<br>Type                          | PTEN<br>Status                     | Assay<br>Type                             | Paramete<br>r | Value                                    | Referenc<br>e |
| MDA-MB-<br>468         | Triple-<br>Negative<br>Breast<br>Cancer | Null                               | Proliferatio<br>n                         | GI50          | 65 nM                                    | [3]           |
| JEKO                   | Mantle Cell<br>Lymphoma                 | Not<br>Specified                   | Proliferatio<br>n (IgM<br>stimulated)     | IC50          | 228 nM                                   | [3]           |
| BT474c                 | Breast<br>Cancer<br>(PIK3CA-<br>mutant) | Wild-Type                          | Proliferatio<br>n                         | IC50          | 1.981 μΜ                                 |               |
| Multiple<br>Cell Lines | Various                                 | Enriched<br>for PTEN<br>deficiency | Proliferatio<br>n                         | GI50          | < 1 µmol/L<br>(in<br>sensitive<br>lines) | [3][4]        |
| JEKO                   | Mantle Cell<br>Lymphoma                 | Not<br>Specified                   | pAKT (Ser473) Inhibition (IgM stimulated) | IC50          | 17 nM                                    | [3]           |

Table 2: In Vivo Efficacy of AZD8186 in Xenograft Models



| Cancer<br>Model      | Treatment                | Dose &<br>Schedule               | Outcome    | % Tumor Growth Inhibition (TGI) / Regression | Reference |
|----------------------|--------------------------|----------------------------------|------------|----------------------------------------------|-----------|
| HCC70<br>(TNBC)      | AZD8186                  | 25 mg/kg,<br>BID                 | Inhibition | 62%                                          | [3]       |
| HCC70<br>(TNBC)      | AZD8186                  | 50 mg/kg,<br>BID                 | Inhibition | 85%                                          | [3]       |
| MDA-MB-468<br>(TNBC) | AZD8186                  | 25 mg/kg,<br>BID                 | Inhibition | 47%                                          | [3]       |
| MDA-MB-468<br>(TNBC) | AZD8186                  | 50 mg/kg,<br>BID                 | Inhibition | 76%                                          | [3]       |
| PC3<br>(Prostate)    | AZD8186                  | 25 mg/kg,<br>BID                 | Inhibition | Not specified                                | [3]       |
| PC3<br>(Prostate)    | AZD8186                  | 50 mg/kg,<br>BID                 | Inhibition | Not specified                                | [3]       |
| HCC70<br>(TNBC)      | AZD8186 +<br>Docetaxel   | 25mg/kg BID<br>+ 15mg/kg         | Inhibition | >90%                                         |           |
| PC3<br>(Prostate)    | AZD8186 +<br>Docetaxel   | 25mg/kg BID<br>+ 15mg/kg         | Inhibition | >90%                                         |           |
| HCC70<br>(TNBC)      | AZD8186 +<br>Selumetinib | 25mg/kg BID<br>+ 10mg/kg         | Inhibition | 94%                                          |           |
| HCC70<br>(TNBC)      | AZD8186 +<br>Vistusertib | 25mg/kg BID<br>+ 15mg/kg<br>QD   | Regression | -23%                                         |           |
| 786-0 (Renal)        | AZD8186 +<br>Vistusertib | 12.5mg/kg<br>BID +<br>15mg/kg QD | Regression | -82%                                         |           |



## **Signaling Pathways and Experimental Workflows**

Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating AZD8186 efficacy are provided below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3K $\beta/\delta$ , in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [AZD8186 Efficacy Across Diverse Cancer Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12828937#cross-validation-of-azd8186-efficacy-in-different-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com